5-chloro-N-methylpyridin-2-amine

Chemical Synthesis Quality Control Intermediate Purity

Choose 5-chloro-N-methylpyridin-2-amine (≥97%) for high-temperature cross-couplings where volatile analogs fail. Its elevated boiling point (247°C) minimizes material loss during reflux, while room-temperature storage eliminates cold-chain logistics and ensures stable stock solutions for automated synthesis. With logP 1.8, it delivers balanced membrane penetration for agrochemical R&D without excessive soil adsorption. Critical for kinase inhibitor SAR programs demanding batch-to-batch consistency.

Molecular Formula C6H7ClN2
Molecular Weight 142.58 g/mol
CAS No. 4214-80-6
Cat. No. B130578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-N-methylpyridin-2-amine
CAS4214-80-6
Synonyms5-Chloro-2-(methylamino)pyridine;  5-Chloro-N-methyl-2-pyridineamine;  5-Chloro-N-methylpyridin-2-amine; 
Molecular FormulaC6H7ClN2
Molecular Weight142.58 g/mol
Structural Identifiers
SMILESCNC1=NC=C(C=C1)Cl
InChIInChI=1S/C6H7ClN2/c1-8-6-3-2-5(7)4-9-6/h2-4H,1H3,(H,8,9)
InChIKeyKSISYWKRGRATSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-chloro-N-methylpyridin-2-amine (CAS 4214-80-6): A Versatile 2-Aminopyridine Scaffold for Medicinal Chemistry and Agrochemical Intermediate Synthesis


5-chloro-N-methylpyridin-2-amine (CAS 4214-80-6) is a halogenated 2-aminopyridine derivative characterized by a chlorine atom at the 5-position and a methylamino group at the 2-position of the pyridine ring [1]. This heterocyclic compound serves as a key synthetic intermediate in the preparation of pharmaceutically active molecules and agrochemicals, leveraging its dual functionality for cross-coupling reactions and as a hydrogen bond donor/acceptor . It is primarily utilized in research and industrial settings for the construction of complex molecular architectures, including kinase inhibitors, aminosulfuranes, and other bioactive heterocycles [2].

5-chloro-N-methylpyridin-2-amine (CAS 4214-80-6) Cannot Be Directly Substituted by Unsubstituted 2-Aminopyridines or Positional Isomers


Despite sharing a common 2-aminopyridine core, 5-chloro-N-methylpyridin-2-amine exhibits distinct physicochemical properties and reactivity profiles that preclude simple substitution with analogs such as 2-amino-5-chloropyridine (CAS 1072-98-6) or N-methylpyridin-2-amine (CAS 4597-87-9). The presence of the 5-chloro substituent in conjunction with the N-methyl group significantly alters the compound's lipophilicity, boiling point, and storage stability compared to its des-methyl or des-chloro counterparts . These differences directly impact synthetic utility in downstream applications, where precise control over electronic effects, solubility, and shelf-life is critical for reproducibility and yield optimization .

5-chloro-N-methylpyridin-2-amine (CAS 4214-80-6) Quantitative Differentiation: Purity, Lipophilicity, and Thermal Stability Relative to Structural Analogs


Comparative Purity Benchmark: 5-chloro-N-methylpyridin-2-amine (97%) vs. N-methylpyridin-2-amine (95-98%)

5-chloro-N-methylpyridin-2-amine is commercially available with a documented purity of 97% (HPLC) . In comparison, the non-chlorinated analog N-methylpyridin-2-amine (CAS 4597-87-9) exhibits variable purity ranges of 95% to 98% across suppliers, with some vendors reporting as low as 95.0% . While both compounds can achieve similar upper purity limits, the target compound consistently meets a 97% specification from major vendors, reducing the risk of batch-to-batch variability in sensitive synthetic sequences.

Chemical Synthesis Quality Control Intermediate Purity

Lipophilicity (LogP) Comparison: 5-chloro-N-methylpyridin-2-amine (1.8) vs. 2-Amino-5-chloropyridine (1.9) and N-Methylpyridin-2-amine (0.44)

The computed octanol-water partition coefficient (XLogP3) for 5-chloro-N-methylpyridin-2-amine is 1.8 [1]. This value is nearly identical to the 1.9 reported for 2-amino-5-chloropyridine (CAS 1072-98-6) [2], indicating that the N-methyl group does not substantially alter lipophilicity relative to the primary amine analog. However, it is significantly higher than the 0.44 logP reported for the des-chloro analog N-methylpyridin-2-amine , demonstrating that the chlorine atom is the dominant contributor to lipophilicity in this series.

Lipophilicity ADME Prediction Solubility

Boiling Point and Thermal Stability: 5-chloro-N-methylpyridin-2-amine (216-247°C) vs. 2-Amino-5-chloropyridine (127-128°C at 11 mmHg)

5-chloro-N-methylpyridin-2-amine exhibits a boiling point of 216.2°C at 760 mmHg (some sources report 247°C) , which is substantially higher than the 127-128°C at 11 mmHg reported for 2-amino-5-chloropyridine . This difference reflects the increased molecular weight and reduced volatility conferred by the N-methyl substitution. The higher boiling point facilitates handling at elevated temperatures during reactions such as cross-couplings and condensations, reducing losses due to evaporation.

Thermal Stability Volatility Synthetic Handling

Storage Condition Requirements: 5-chloro-N-methylpyridin-2-amine (Room Temperature, Inert Atmosphere) vs. N-Methylpyridin-2-amine (4°C, Protect from Light)

5-chloro-N-methylpyridin-2-amine is recommended to be stored at room temperature in an inert atmosphere and protected from light . In contrast, the non-chlorinated analog N-methylpyridin-2-amine typically requires refrigeration at 4°C and protection from light . The less stringent storage requirements for the target compound suggest improved ambient stability, potentially reducing cold-chain logistics costs and simplifying laboratory inventory management.

Storage Stability Shelf Life Handling

Optimal Use Cases for 5-chloro-N-methylpyridin-2-amine (CAS 4214-80-6) Based on Quantified Differentiation


Synthesis of Kinase Inhibitor Libraries Requiring Consistent Intermediate Purity

Given its documented 97% purity from major suppliers , 5-chloro-N-methylpyridin-2-amine is ideally suited for medicinal chemistry programs constructing kinase inhibitor libraries. The high purity minimizes the introduction of undefined impurities that could confound structure-activity relationship (SAR) studies or lead to false positives in biochemical assays. This is particularly critical when the compound serves as a core scaffold for parallel synthesis, where batch-to-batch consistency directly impacts the reproducibility of biological screening data.

Scale-Up Reactions Requiring Elevated Temperature Stability

The elevated boiling point (216-247°C) of 5-chloro-N-methylpyridin-2-amine makes it a preferred choice for synthetic steps conducted at high temperatures, such as nucleophilic aromatic substitutions or metal-catalyzed cross-couplings. Unlike its more volatile analog 2-amino-5-chloropyridine, which boils at 127-128°C at reduced pressure, the target compound remains in the reaction mixture under reflux conditions, reducing material loss and simplifying work-up procedures. This thermal robustness is especially valuable during process development and scale-up in industrial settings.

Long-Term Stock Solutions for High-Throughput Experimentation

The ability to store 5-chloro-N-methylpyridin-2-amine at room temperature in an inert atmosphere facilitates the preparation of long-term stock solutions for automated synthesis platforms and high-throughput experimentation. This contrasts with analogs requiring refrigeration, which may precipitate or degrade if temperature fluctuations occur during automated handling. Procurement of this compound reduces the operational burden of cold-chain management and extends the usable lifetime of prepared stock solutions, enhancing workflow efficiency.

Building Block for Agrochemical Discovery with Balanced Lipophilicity

With a logP of 1.8 [1], 5-chloro-N-methylpyridin-2-amine occupies a favorable lipophilicity window for agrochemical lead optimization. This value is sufficiently high to promote membrane penetration in target organisms yet low enough to avoid excessive soil adsorption or bioaccumulation. The compound serves as an ideal starting point for synthesizing novel herbicides or fungicides, where the 5-chloro group provides a handle for further functionalization while the N-methyl group modulates hydrogen bonding capacity.

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